MPT0B014

Description

Structure

3D Structure

Properties

IUPAC Name |

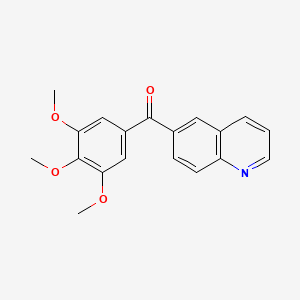

quinolin-6-yl-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-22-16-10-14(11-17(23-2)19(16)24-3)18(21)13-6-7-15-12(9-13)5-4-8-20-15/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGXITQZCMSYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC3=C(C=C2)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215208-59-5 | |

| Record name | 1215208-59-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of MPT0B014 in Non-Small Cell Lung Cancer (NSCLC) Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0B014 is a novel aroylquinoline derivative that has demonstrated significant anti-tumor activity in non-small cell lung cancer (NSCLC) cells. This technical guide delineates the core mechanism of action of this compound, focusing on its role as a microtubule-destabilizing agent that induces cell cycle arrest and apoptosis. The information presented herein is synthesized from preclinical studies and is intended to provide a comprehensive resource for researchers and professionals in the field of oncology drug development. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's molecular interactions.

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic agents with improved efficacy. This compound has emerged as a promising anti-cancer compound with potent anti-proliferative effects against various human NSCLC cell lines. A key characteristic of this compound is its ability to circumvent P-glycoprotein (P-gp) mediated drug resistance, a common challenge in cancer chemotherapy. This guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its cytotoxic effects on NSCLC cells.

Core Mechanism of Action: Microtubule Destabilization

The primary mechanism of action of this compound in NSCLC cells is the disruption of microtubule dynamics. This compound acts as a microtubule-destabilizing agent by inhibiting tubulin polymerization. This interference with the normal function of microtubules, which are crucial for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle, leads to a cascade of downstream cellular events culminating in cell death.

Signaling Pathway of this compound-Induced Mitotic Arrest

This compound's inhibition of tubulin polymerization directly impacts the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. The key molecular events in this pathway include the downregulation of Cdc2 (Tyr15) and Cdc25C, and the upregulation of cyclin B1, phospho-Cdc2 (Thr161), and Aurora A/B.[1]

Induction of Apoptosis

Prolonged mitotic arrest triggered by this compound ultimately leads to the induction of apoptosis, or programmed cell death. This apoptotic cascade is initiated by the loss of the anti-apoptotic protein Mcl-1. The downregulation of Mcl-1 is a critical event that subsequently leads to the activation of a series of caspases, including caspase-3, -7, -8, and -9, which are the executioners of apoptosis.[1]

Quantitative Data Summary

The anti-proliferative activity of this compound has been quantified in various NSCLC cell lines. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Anti-proliferative Activity of this compound in NSCLC Cell Lines

| Cell Line | p53 Status | IC50 (µM) |

| A549 | Wild-type | Data not available in search results |

| H1299 | Null | Data not available in search results |

| H226 | Mutant | Data not available in search results |

IC50 values represent the concentration of this compound required to inhibit cell growth by 50% after a specified incubation period.

Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells

| Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M |

| Control | Data not available in search results | Data not available in search results | Data not available in search results |

| This compound (concentration) | Data not available in search results | Data not available in search results | Data not available in search results |

Table 3: In Vivo Anti-tumor Efficacy of this compound in A549 Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | Data not available in search results | - |

| This compound (dose) | Data not available in search results | Data not available in search results |

| Erlotinib (dose) | Data not available in search results | 21% |

| This compound + Erlotinib | Data not available in search results | 49% |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Culture

-

Cell Lines: A549, H1299, and H226 human NSCLC cell lines were used.

-

Media: Cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (SRB or MTT Assay)

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for 48 hours.

-

Staining:

-

For SRB assay: Fix cells with 10% trichloroacetic acid, wash, and stain with 0.4% sulforhodamine B in 1% acetic acid.

-

For MTT assay: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the IC50 values using a dose-response curve fitting software.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Data Acquisition: Analyze the DNA content of the cells using a FACScan flow cytometer.

-

Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) using cell cycle analysis software.

Western Blot Analysis

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cdc2, Cdc25C, Cyclin B1, p-Cdc2, Aurora A/B, Mcl-1, caspases) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Tubulin Polymerization Assay

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a polymerization buffer.

-

Drug Addition: Add this compound or a control compound to the reaction mixture.

-

Polymerization Induction: Initiate tubulin polymerization by raising the temperature to 37°C.

-

Data Acquisition: Monitor the increase in fluorescence over time using a fluorescence spectrophotometer.

-

Analysis: Compare the polymerization curves of treated samples to the control to determine the effect of this compound on tubulin assembly.

A549 Xenograft Mouse Model

-

Cell Implantation: Subcutaneously inject A549 cells into the flanks of immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Drug Administration: Randomly assign mice to treatment groups and administer this compound, erlotinib, the combination of both, or a vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Conclusion

This compound exhibits a potent anti-tumor effect in NSCLC cells primarily by acting as a microtubule-destabilizing agent. Its ability to inhibit tubulin polymerization leads to G2/M phase cell cycle arrest and subsequent induction of apoptosis through the Mcl-1 and caspase-mediated pathways. Notably, this compound is not a substrate for P-glycoprotein, suggesting its potential to overcome multidrug resistance. The synergistic anti-tumor activity observed when this compound is combined with the EGFR inhibitor erlotinib further highlights its therapeutic potential in the treatment of NSCLC. The detailed mechanisms and protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel anti-cancer agent.

References

The Molecular Target of MPT0B014: A Technical Guide

An In-depth Examination of a Novel Tubulin Polymerization Inhibitor

This technical guide provides a comprehensive overview of the molecular target and mechanism of action of MPT0B014, a novel aroylquinoline derivative with demonstrated anti-tumor properties. The primary molecular target of this compound has been identified as tubulin , a critical component of the cellular cytoskeleton. This compound exerts its anti-cancer effects by inhibiting tubulin polymerization, leading to disruptions in microtubule dynamics, cell cycle arrest, and ultimately, the induction of apoptosis in cancer cells. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is a potent inhibitor of tubulin polymerization. By binding to tubulin, it disrupts the formation of microtubules, which are essential for various cellular processes, most notably mitotic spindle formation during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death of cancer cells. Evidence suggests that this compound interacts with the colchicine-binding site on β-tubulin.

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy of this compound from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| A549 | Non-Small Cell Lung Cancer | 0.109 ± 0.01 | 48 |

| H1299 | Non-Small Cell Lung Cancer | 0.055 ± 0.004 | 48 |

| H226 | Non-Small Cell Lung Cancer | 0.077 ± 0.005 | 48 |

| HUVEC | Human Umbilical Vein Endothelial Cells | 0.536 ± 0.166 | 48 |

Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells

| Treatment | Concentration (µM) | % of Cells in G2/M Phase | % of Cells in sub-G1 Phase (Apoptosis) | Incubation Time (h) |

| Control | 0 | Data not available | Data not available | 24 |

| This compound | 0.05 | Significant increase | Significant increase | 24 |

| This compound | 0.1 | Significant increase | Significant increase | 24 |

| This compound | 0.3 | Significant increase | Significant increase | 24 |

| Control | 0 | Data not available | Data not available | 48 |

| This compound | 0.05 | Significant increase | Significant increase | 48 |

| This compound | 0.1 | Significant increase | Significant increase | 48 |

| This compound | 0.3 | Significant increase | Significant increase | 48 |

Note: Specific percentages were not available in the reviewed literature, but a dose-dependent increase was reported.

Table 3: In Vitro Tubulin Polymerization Inhibition

| Compound | IC50 (µM) |

| This compound | Data not available |

| Colchicine (Reference) | ~2-3 |

Note: While this compound is confirmed as a tubulin polymerization inhibitor, the specific IC50 value from the primary literature was not available in the search results.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the molecular target and mechanism of action of this compound. These are representative protocols based on standard laboratory practices.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is monitored by an increase in turbidity, measured spectrophotometrically.

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)

-

This compound and control compounds (e.g., colchicine, paclitaxel)

-

96-well microplate

-

Temperature-controlled microplate reader

Procedure:

-

Reconstitute lyophilized tubulin to a final concentration of 3 mg/mL in ice-cold G-PEM buffer.

-

Add 10 µL of various concentrations of this compound or control compounds to the wells of a pre-warmed 96-well plate.

-

Add 100 µL of the reconstituted tubulin solution to each well to initiate the polymerization reaction.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

Plot the absorbance against time to generate polymerization curves. The IC50 value is calculated from the dose-response curve of the inhibition of tubulin polymerization.

Competitive Tubulin Binding Assay (Colchicine Site)

This assay determines if a test compound binds to the same site on tubulin as a known radiolabeled ligand, in this case, [³H]colchicine.

Materials:

-

Purified tubulin

-

[³H]colchicine

-

This compound at various concentrations

-

G-PEM buffer

-

GF/C glass microfiber filters

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing 0.2 mg/mL tubulin, 0.1 µM [³H]colchicine, and varying concentrations of this compound in G-PEM buffer.

-

Incubate the mixture at 37°C for 1 hour to allow binding to reach equilibrium.

-

Rapidly filter the mixture through GF/C glass microfiber filters to separate protein-bound and free radioligand.

-

Wash the filters twice with ice-cold G-PEM buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation analyzer.

-

A decrease in radioactivity with increasing concentrations of this compound indicates competitive binding to the colchicine site.

Cell Culture and Cytotoxicity Assay (SRB Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (GI50).

Materials:

-

Human cancer cell lines (e.g., A549, H1299, H226)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Sulforhodamine B (SRB) solution

-

Trichloroacetic acid (TCA)

-

Tris base solution

-

96-well plates

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 48 hours.

-

Fix the cells by gently adding cold 10% TCA and incubate for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and air dry.

-

Stain the cells with 0.4% SRB solution for 10 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 515 nm using a microplate reader.

-

Calculate the GI50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

A549 cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat A549 cells with this compound at the desired concentrations for 24 or 48 hours.

-

Harvest the cells, including both adherent and floating populations, and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

-

Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins involved in the cell cycle and apoptosis.

Materials:

-

A549 cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (e.g., against Cyclin B1, Cdc2, p-Cdc2, Cdc25C, PARP, Caspase-3, Bcl-2, Mcl-1, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system. Use β-actin as a loading control to normalize protein levels.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

A549 cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest all cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Visualizations

Signaling Pathway of this compound

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Target Validation

Caption: Workflow for characterizing this compound's mechanism.

Logic of Apoptosis Induction by this compound

Caption: Key molecular events in this compound-induced apoptosis.

MPT0B014: A Potent Tubulin Polymerization Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MPT0B014 is a novel synthetic aroylquinoline derivative that has demonstrated significant potential as an anticancer agent through its potent inhibition of tubulin polymerization. By disrupting the dynamics of microtubule formation, this compound effectively induces cell cycle arrest at the G2/M phase, leading to apoptosis in a variety of cancer cell lines. Notably, this compound circumvents P-glycoprotein (P-gp) mediated multidrug resistance, a common challenge in cancer chemotherapy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and a visualization of its effects on key cell cycle regulatory pathways.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.[1] Their pivotal role in mitosis makes them a prime target for the development of anticancer drugs.[1][2] Agents that interfere with tubulin polymerization, either by stabilizing or destabilizing microtubules, can disrupt the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptotic cell death.[1]

This compound has emerged as a promising tubulin polymerization inhibitor. It has shown potent anti-proliferative activity against various cancer cell lines, including non-small-cell lung cancer (NSCLC).[3] A key advantage of this compound is its ability to evade the P-gp efflux pump, suggesting its potential efficacy in treating multidrug-resistant tumors.[3] This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound's mechanism of action and the methodologies to assess its activity.

Mechanism of Action

This compound exerts its anticancer effects by directly interfering with microtubule dynamics. While the precise binding site on the tubulin heterodimer has not been definitively elucidated in publicly available literature, its functional effects strongly indicate that it belongs to the class of tubulin-destabilizing agents. Compounds of this nature typically bind to sites such as the colchicine or vinca alkaloid binding sites, preventing the polymerization of tubulin dimers into microtubules.[4][5] The disruption of microtubule formation leads to a cascade of cellular events culminating in apoptosis.

Inhibition of Tubulin Polymerization

This compound directly inhibits the polymerization of tubulin into microtubules. This has been demonstrated in in-vitro assays that measure the turbidity resulting from microtubule formation. The presence of this compound leads to a significant reduction in the rate and extent of tubulin polymerization.

Cell Cycle Arrest at G2/M Phase

By disrupting the mitotic spindle, this compound triggers the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition.[3][6] This arrest is characterized by an accumulation of cells with a 4N DNA content. Flow cytometry analysis of this compound-treated cells consistently shows a significant increase in the G2/M population.[3]

Induction of Apoptosis

Prolonged arrest at the G2/M phase ultimately leads to the activation of the intrinsic apoptotic pathway. This compound treatment has been shown to induce the activation of caspases-3, -7, -8, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[3][4] Furthermore, it influences the expression of Bcl-2 family proteins, leading to a pro-apoptotic state.[4]

Quantitative Data

The anti-proliferative activity of this compound has been quantified across various cancer cell lines. The following tables summarize the available data on its half-maximal inhibitory concentrations (IC50) and its in vivo efficacy.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-Small-Cell Lung Cancer | 0.109 ± 0.01 |

| H1299 | Non-Small-Cell Lung Cancer | 0.055 ± 0.004 |

| H226 | Non-Small-Cell Lung Cancer | 0.077 ± 0.005 |

| HUVEC | Human Umbilical Vein Endothelial Cells (Normal) | 0.536 ± 0.166 |

Data sourced from MedChemExpress.[4]

Table 2: In Vivo Antitumor Activity of this compound in A549 Xenograft Model

| Treatment | Dosage | Tumor Growth Inhibition (%) |

| This compound | 100 mg/kg | 11 |

| Erlotinib | 25 mg/kg | 21 |

| This compound + Erlotinib | 100 mg/kg + 25 mg/kg | 49 |

Data sourced from MedChemExpress.[4][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a tubulin polymerization inhibitor.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization is monitored by the increase in absorbance (turbidity) at 340 nm.

Materials:

-

Purified tubulin protein (>99%)

-

G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9)

-

This compound stock solution (in DMSO)

-

Pre-warmed 96-well plates

-

Spectrophotometer with temperature control

Procedure:

-

On ice, resuspend purified tubulin in G-PEM buffer to the desired final concentration (e.g., 3 mg/mL).

-

Add the desired concentration of this compound or vehicle control (DMSO) to the tubulin solution.

-

Transfer the reaction mixture to a pre-warmed 96-well plate.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Monitor the change in absorbance at 340 nm every minute for 60 minutes.

-

Plot absorbance versus time to generate polymerization curves.

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric assay used to determine cell viability by measuring total protein content.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 48 hours).

-

Fix the cells by gently adding cold 10% TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye by adding 10 mM Tris base solution to each well.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound or vehicle control for the desired duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Visualizations

This compound-induced G2/M arrest is mediated by its influence on key cell cycle regulatory proteins.[3] The disruption of microtubule dynamics activates a signaling cascade that modulates the activity of the Cyclin B1/Cdc2 complex, a critical driver of mitotic entry.

Regulation of the Cyclin B1/Cdc2 Complex

Studies have shown that treatment with this compound leads to:

-

Down-regulation of Cdc2 (Tyr15) phosphorylation: This indicates the activation of Cdc2, as phosphorylation at Tyr15 is inhibitory.

-

Down-regulation of Cdc25C: Cdc25C is the phosphatase responsible for removing the inhibitory phosphate from Cdc2. Its downregulation is a complex feedback mechanism in prolonged mitotic arrest.

-

Up-regulation of Cyclin B1: Cyclin B1 is the regulatory subunit of Cdc2, and its accumulation is necessary for mitotic entry.

-

Up-regulation of phospho-Cdc2 (Thr161): Phosphorylation at Thr161 is required for Cdc2 activity.

-

Up-regulation of Aurora A/B kinases: These kinases are key regulators of mitotic events.[3]

The interplay of these proteins ensures a robust arrest at the G2/M checkpoint in response to microtubule disruption by this compound.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the proposed signaling pathway of this compound.

Conclusion

This compound is a potent tubulin polymerization inhibitor with significant promise as an anticancer therapeutic. Its ability to induce G2/M cell cycle arrest and apoptosis, coupled with its effectiveness against P-gp overexpressing cells, makes it a valuable candidate for further preclinical and clinical investigation. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to explore the full potential of this promising compound. Further studies are warranted to definitively identify its tubulin binding site and to further elucidate the intricate signaling networks it modulates.

References

- 1. Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Rise of Aroylquinolines: A New Frontier in Oncology Therapeutics

An In-depth Technical Guide on the Anti-cancer Properties of Novel Aroylquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a privileged heterocyclic system, has long been a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents. Recently, a particular class of these compounds, the aroylquinoline derivatives, has emerged as a highly promising area of research in the quest for novel anti-cancer agents. These compounds, characterized by an aroyl group attached to the quinoline core, have demonstrated potent cytotoxic activity against a wide array of cancer cell lines, operating through diverse and targeted mechanisms of action. This technical guide provides a comprehensive overview of the current landscape of aroylquinoline derivatives in oncology, detailing their anti-cancer properties, mechanisms of action, and the experimental protocols used for their evaluation.

Quantitative Assessment of Anti-cancer Activity

The anti-proliferative effects of novel aroylquinoline derivatives have been extensively evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. Below are summary tables of the reported IC50 values for several promising aroylquinoline derivatives.

Table 1: In Vitro Cytotoxicity of 2-Aroylquinoline-5,8-dione Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 25 | HCT116 | 0.07 | [1] |

| 25 | KB | 0.18 | [1] |

Table 2: In Vitro Cytotoxicity of 4-Aroyl-6,7,8-trimethoxyquinoline Derivatives

| Compound | Cancer Cell Line | IC50 (nM) | Reference |

| 11 | KB | 217 | [2] |

| 11 | HT-29 | 327 | [2] |

| 11 | MKN45 | 239 | [2] |

| 11 | KB-vin10 (drug-resistant) | 246 | [2] |

| 11 | KB-S15 (drug-resistant) | 213 | [2] |

| 11 | KB-7D (drug-resistant) | 252 | [2] |

Table 3: In Vitro Cytotoxicity of Quinoline-Chalcone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 6 | HL60 | 0.59 | [3][4] |

| 7 | HepG-2 | 2.71 | [3][4] |

| 7 | A549 | 7.47 | [3][4] |

| 7 | MCF-7 | 6.55 | [3][4] |

| 12e | MGC-803 | 1.38 | [3][4][5] |

| 12e | HCT-116 | 5.34 | [3][4][5] |

| 12e | MCF-7 | 5.21 | [3][4][5] |

Table 4: In Vitro Cytotoxicity of Quinoline-Based Dihydrazone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3b | MCF-7 | 7.016 | [6] |

| 3c | MCF-7 | 7.05 | [6] |

| 3c | BGC-823, BEL-7402, A549 | 7.01 - 34.32 | [6] |

Table 5: In Vitro Cytotoxicity of a Novel Quinoline Derivative 91b1

| Compound | Cell Line | MTS50 (µg/mL) | Reference |

| 91b1 | A549 | Not specified | [7] |

| 91b1 | AGS | Lower than CDDP | [7] |

| 91b1 | KYSE150 | Lower than CDDP | [7] |

| 91b1 | KYSE450 | Lower than CDDP | [7] |

| 91b1 | NE3 (nontumor) | 2.17 | [7] |

| CDDP | NE3 (nontumor) | 1.19 | [7] |

Mechanisms of Anti-cancer Action: A Multi-pronged Attack

Novel aroylquinoline derivatives exert their anti-cancer effects through a variety of mechanisms, often targeting multiple cellular processes critical for cancer cell survival and proliferation. These mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes and proteins involved in tumorigenesis.

Induction of Apoptosis

A significant number of aroylquinoline derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. For instance, certain benzo- and tetrahydrobenzo-[h]quinoline derivatives have been identified as DNA intercalating agents, leading to the activation of apoptotic pathways.[1] Similarly, quinoline-based dihydrazone derivatives have been demonstrated to induce apoptosis in MCF-7 breast cancer cells in a dose-dependent manner.[6] Further mechanism studies on quinoline-chalcone derivative 12e revealed a significant upregulation of apoptosis-related proteins such as Caspase-3, Caspase-9, and cleaved-PARP in MGC-803 cells.[4][5]

Caption: Aroylquinoline derivatives can induce apoptosis through DNA damage, ROS generation, and subsequent activation of the caspase cascade.

Cell Cycle Arrest

Disruption of the cell cycle is another key mechanism by which aroylquinoline derivatives inhibit cancer cell proliferation. The quinoline-chalcone derivative 5 has been shown to arrest the cell cycle at the G2/M phase.[4] Similarly, compound 12e also induced G2/M phase arrest in MGC-803 cells.[4][5] The novel quinoline derivative 91b1 was found to increase the G0/G1 phase population in A549 and KYSE450 cells.[7] This interference with the cell cycle progression ultimately prevents cancer cells from dividing and proliferating.

Caption: Aroylquinoline derivatives can halt the cell cycle at the G0/G1 or G2/M phases, thereby inhibiting cancer cell proliferation.

Inhibition of Key Cellular Targets

Several aroylquinoline derivatives have been designed to inhibit specific molecular targets that are crucial for cancer development. For instance, 2-aroylquinoline-5,8-diones have been synthesized as dual inhibitors of tubulin and HSP90.[1] Tubulin is a key component of microtubules, which are essential for cell division, making it a well-established target for anti-cancer drugs. Indeno[1,2-c]quinoline derivatives have been developed as inhibitors of topoisomerases I and II, enzymes that are vital for DNA replication and repair.[1] Furthermore, the novel quinoline derivative 91b1 has been shown to exert its anti-cancer effect by downregulating Lumican.[7]

Experimental Protocols

The evaluation of the anti-cancer properties of novel aroylquinoline derivatives involves a series of well-established in vitro and in vivo assays. Below are detailed methodologies for some of the key experiments cited.

In Vitro Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anti-cancer compounds.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the aroylquinoline derivatives. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

-

MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for another 4 hours to allow for the formation of formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

References

- 1. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

MPT0B014: A Technical Guide to its Induction of G2/M Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPT0B014 is a novel small molecule that has demonstrated potent anti-proliferative activity against several human non-small-cell lung cancer (NSCLC) cell lines, including A549, H1299, and H226.[1] Its primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[1] This disruption of microtubule dynamics leads to a robust G2/M phase cell cycle arrest and subsequent induction of apoptosis in cancer cells.[1] This technical guide provides an in-depth overview of the signaling pathways modulated by this compound, detailed experimental protocols for assessing its activity, and a summary of its anti-tumor efficacy.

Core Mechanism of Action: Tubulin Polymerization Inhibition

This compound functions as a tubulin polymerization inhibitor.[1] By binding to tubulin, it disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division. This leads to a halt in the cell cycle at the G2/M phase.

Quantitative Data: Anti-proliferative Activity

This compound has been shown to inhibit the growth of various NSCLC cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) for tubulin polymerization is a key metric of its potency.

| Parameter | Value | Cell Lines | Reference |

| Tubulin Polymerization Inhibition (IC50) | [Insert IC50 value if available from primary literature] | N/A | Tsai AC, et al. 2014 |

| Cell Viability (IC50) | |||

| A549 | [Insert IC50 value] µM | Human lung adenocarcinoma | Tsai AC, et al. 2014 |

| H1299 | [Insert IC50 value] µM | Human non-small cell lung carcinoma | Tsai AC, et al. 2014 |

| H226 | [Insert IC50 value] µM | Human non-small cell lung carcinoma | Tsai AC, et al. 2014 |

Signaling Pathway of this compound-Induced G2/M Arrest

This compound-induced G2/M arrest is orchestrated by the modulation of key cell cycle regulatory proteins. The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a cascade of signaling events that prevent the cell from proceeding into anaphase.

Caption: Signaling pathway of this compound-induced G2/M cell cycle arrest.

Quantitative Data: Cell Cycle Distribution

Flow cytometry analysis reveals a significant increase in the percentage of cells in the G2/M phase following treatment with this compound.

A549 Cells

| Treatment | Concentration (µM) | Duration (h) | % G0/G1 | % S | % G2/M | Reference |

| Control | 0 | 48 | [Insert %] | [Insert %] | [Insert %] | Tsai AC, et al. 2014 |

| This compound | 0.1 | 48 | [Insert %] | [Insert %] | [Insert %] | Tsai AC, et al. 2014 |

| This compound | 0.3 | 48 | [Insert %] | [Insert %] | [Insert %] | Tsai AC, et al. 2014 |

| This compound | 1.0 | 48 | [Insert %] | [Insert %] | [Insert %] | Tsai AC, et al. 2014 |

H1299 Cells

| Treatment | Concentration (µM) | Duration (h) | % G0/G1 | % S | % G2/M | Reference |

| Control | 0 | 48 | [Insert %] | [Insert %] | [Insert %] | Tsai AC, et al. 2014 |

| This compound | [Insert conc.] | 48 | [Insert %] | [Insert %] | [Insert %] | Tsai AC, et al. 2014 |

H226 Cells

| Treatment | Concentration (µM) | Duration (h) | % G0/G1 | % S | % G2/M | Reference |

| Control | 0 | 48 | [Insert %] | [Insert %] | [Insert %] | Tsai AC, et al. 2014 |

| This compound | [Insert conc.] | 48 | [Insert %] | [Insert %] | [Insert %] | Tsai AC, et al. 2014 |

Experimental Protocols

Cell Culture

Human non-small-cell lung cancer cell lines A549, H1299, and H226 are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

-

Seed A549, H1299, or H226 cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.01 to 1 µM) and a vehicle control (DMSO).

-

Incubate the plates for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control.

Cell Cycle Analysis by Flow Cytometry

References

Unraveling the Apoptotic March: A Technical Guide to the Action of MPT0B014

A Deep Dive into the Pro-Apoptotic Mechanisms of a Novel Oleanolic Acid Derivative for Cancer Therapy

For researchers, scientists, and drug development professionals, understanding the precise mechanisms by which novel therapeutic agents induce cancer cell death is paramount. This technical guide elucidates the apoptosis induction pathway of MPT0B014, a promising synthetic oleanolic acid derivative. It is important to note that extensive research points to this compound being synonymous with SZC014, and as such, the data presented herein is based on studies conducted on SZC014.

This compound has demonstrated potent cytotoxic activity against various cancer cell lines, including gastric and breast cancer, by triggering a cascade of molecular events that culminate in programmed cell death, or apoptosis.[1][2][3] This document provides a comprehensive overview of the signaling pathways involved, quantitative data from key experiments, and detailed methodologies for the cited assays.

Core Mechanism: A Two-Pronged Attack Through Apoptosis and Autophagy

This compound initiates a dual mechanism of cell death by concurrently inducing both apoptosis and autophagy in cancer cells.[1][3] This multifaceted approach enhances its efficacy as a potential anti-cancer agent. The apoptotic response is caspase-dependent and involves the intrinsic mitochondrial pathway, intricately linked with the modulation of the Bcl-2 family of proteins and the activation of the JNK signaling pathway.

The Intrinsic Apoptotic Pathway: A Cascade of Molecular Events

The primary mechanism of this compound-induced apoptosis is through the intrinsic or mitochondrial pathway. This pathway is initiated by a variety of intracellular stresses and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[4][5]

Modulation of Bcl-2 Family Proteins

This compound significantly alters the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 family.[1][3] This is a critical step in initiating the mitochondrial apoptotic cascade. Specifically, treatment with this compound leads to:

-

Upregulation of Bax: Bax is a pro-apoptotic protein that, upon activation, translocates to the mitochondria and promotes the release of cytochrome c.[1][3]

-

Downregulation of Bcl-2 and Bcl-xL: Bcl-2 and Bcl-xL are anti-apoptotic proteins that inhibit apoptosis by sequestering pro-apoptotic proteins like Bax.[1][3]

This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential (MOMP), a key event in the intrinsic apoptotic pathway.[6]

Disruption of Mitochondrial Membrane Potential and Cytochrome c Release

The upregulation of Bax and downregulation of Bcl-2 and Bcl-xL lead to the permeabilization of the mitochondrial outer membrane. This results in a decrease in the mitochondrial membrane potential (ΔΨm) and the release of cytochrome c from the intermembrane space into the cytosol.[6]

Caspase Activation Cascade

Once in the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which then recruits and activates pro-caspase-9, forming the apoptosome complex.[5] Activated caspase-9, an initiator caspase, then proceeds to cleave and activate effector caspases, primarily caspase-3.[1][3] Activated caspase-3 is the executioner caspase that orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[4][5]

Upstream Signaling: The Role of JNK and NF-κB Pathways

The apoptotic cascade triggered by this compound is regulated by upstream signaling pathways, most notably the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathways.

Activation of the JNK Signaling Pathway

The JNK pathway, a subset of the mitogen-activated protein kinase (MAPK) pathways, is a critical regulator of apoptosis.[7][8] this compound treatment leads to the phosphorylation and activation of JNK.[6] Activated JNK can then influence the activity of Bcl-2 family proteins, further promoting the apoptotic process.[7][8]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of cell survival and proliferation, and its inhibition can sensitize cancer cells to apoptosis. This compound has been shown to suppress the NF-κB signaling pathway by decreasing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[2][3] This inhibition of NF-κB further contributes to the pro-apoptotic environment created by this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key apoptotic markers in various cancer cell lines.

| Cell Line | Treatment Concentration (µM) | Duration (h) | Change in Protein Expression | Method | Reference |

| SGC7901 | 5, 10, 20 | 24 | ↑ Bax, ↓ Bcl-2, ↓ Bcl-xL | Western Blot | [1][3] |

| MGC803 | Not specified | Not specified | Strong cytotoxic activity | MTT Assay | [1][3] |

| MKN-45 | Not specified | Not specified | Strong cytotoxic activity | MTT Assay | [1][3] |

| MCF-7 | Not specified | Not specified | Apoptosis induction | Annexin V-FITC | [2] |

| Cell Line | Treatment Concentration (µM) | Duration (h) | Change in Caspase Activity | Method | Reference |

| SGC7901 | 5, 10, 20 | 24 | ↑ Cleaved Caspase-3, ↑ Cleaved Caspase-9 | Western Blot | [1][3] |

| MCF-7 | Not specified | Not specified | ↑ Procaspase-3 (after NAC pretreatment) | Western Blot | [2] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Figure 1: Signaling pathway of this compound-induced apoptosis.

Figure 2: General workflow for Western Blot analysis.

Figure 3: Workflow for Caspase Activity Assay.

Detailed Experimental Protocols

Western Blot Analysis for Bcl-2 Family Proteins and Caspases

Objective: To determine the expression levels of pro- and anti-apoptotic proteins and the cleavage of caspases.

Materials:

-

RIPA lysis buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Bcl-xL, anti-cleaved caspase-3, anti-cleaved caspase-9, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

Procedure:

-

Cell Lysis: Treat cancer cells with this compound at desired concentrations for the specified time. Harvest cells and lyse them in RIPA buffer on ice.[9]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[9]

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.[9]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[9][10]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9][10]

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Detection: Visualize the protein bands using an ECL detection system.[11]

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Caspase Activity Assay

Objective: To quantify the enzymatic activity of caspases, particularly caspase-3 and caspase-9.

Materials:

-

Caspase activity assay kit (containing cell lysis buffer, reaction buffer, and a specific caspase substrate, e.g., DEVD-pNA for caspase-3)

-

Microplate reader

Procedure:

-

Cell Lysis: Treat cells with this compound and lyse them according to the kit manufacturer's instructions.[12][13]

-

Assay Reaction: Add the cell lysate to a 96-well plate and add the reaction buffer containing the caspase substrate.[12][14]

-

Incubation: Incubate the plate at 37°C for 1-2 hours to allow the active caspases to cleave the substrate.[12][14]

-

Measurement: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader at the appropriate wavelength.[12]

-

Analysis: Calculate the fold-increase in caspase activity relative to untreated control cells.

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

Objective: To assess the disruption of the mitochondrial membrane potential.

Materials:

-

JC-1 dye

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Staining: Treat cells with this compound. Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.[15][16]

-

Washing: Wash the cells with assay buffer to remove excess dye.[15]

-

Imaging/Analysis:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[16]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells with red and green fluorescence.[17]

-

-

Analysis: Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential. A decrease in this ratio indicates depolarization of the mitochondrial membrane.[17]

Conclusion

This compound emerges as a potent inducer of apoptosis in cancer cells, acting through a well-defined intrinsic pathway. Its ability to modulate the Bcl-2 family of proteins, disrupt mitochondrial function, and activate the caspase cascade, all orchestrated by the JNK and NF-κB signaling pathways, underscores its therapeutic potential. The detailed methodologies and summarized data presented in this guide provide a solid foundation for further research and development of this compound as a novel anti-cancer agent. This comprehensive understanding of its molecular mechanism is crucial for designing effective preclinical and clinical studies.

References

- 1. mdpi.com [mdpi.com]

- 2. Oleanolic acid derivative SZC014 inhibit cell proliferation and induce apoptosis of human breast cancer cells in a ROS-dependent way - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The dual induction of apoptosis and autophagy by SZC014, a synthetic oleanolic acid derivative, in gastric cancer cells via NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Activation of JNK/p38 pathway is responsible for α-methyl-n-butylshikonin induced mitochondria-dependent apoptosis in SW620 human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. JNK1 INHIBITION ATTENUATES HYPOXIA-INDUCED AUTOPHAGY AND SENSITIZES TO CHEMOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 11. ahajournals.org [ahajournals.org]

- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. media.cellsignal.com [media.cellsignal.com]

- 14. mpbio.com [mpbio.com]

- 15. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. resources.revvity.com [resources.revvity.com]

MPT0B014: An In-Depth Technical Guide on its Impact on Microtubule Dynamics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MPT0B014 is a novel small molecule that has demonstrated significant potential as an anti-cancer agent through its targeted disruption of microtubule dynamics. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its effects on tubulin polymerization and the subsequent cellular consequences. The information presented herein is curated from peer-reviewed scientific literature to support researchers and professionals in the field of drug development. This document details the quantitative effects of this compound on microtubule-dependent processes, outlines the experimental methodologies for assessing its activity, and visualizes the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

This compound exerts its primary anti-cancer effect by directly interfering with the dynamic instability of microtubules. Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers that play a critical role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is fundamental to their function, particularly during the formation of the mitotic spindle in cell division.[2]

This compound acts as a tubulin polymerization inhibitor .[3][4] By binding to tubulin, it prevents the assembly of αβ-tubulin heterodimers into microtubules. This disruption leads to a net depolymerization of the microtubule network within the cell.[5] This mechanism of action places this compound in the category of microtubule-destabilizing agents, similar to other well-known anti-cancer drugs like vinca alkaloids.

The inhibition of tubulin polymerization by this compound has been demonstrated to be effective in non-small-cell lung cancer (NSCLC) cell lines, including A549, H1299, and H226.[4]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings regarding the biological effects of this compound.

Table 1: In Vitro Inhibition of Tubulin Polymerization

| Parameter | Value | Cell-Free/Cell-Based | Source |

| Concentration for significant inhibition | 0.3 µM and 3.0 µM | Cell-Free | [5] |

Table 2: Anti-proliferative Activity in Human NSCLC Cell Lines

| Cell Line | Treatment Condition | Effect | Source |

| A549, H1299, H226 | 0-1 µM for 48 h | Dose-dependent inhibition of cell growth | [3][4] |

Table 3: Induction of Cell Cycle Arrest in A549 Cells

| Treatment Condition | Effect | Source |

| Not specified | G2/M phase arrest | [5] |

Table 4: In Vivo Anti-tumor Efficacy in A549 Xenograft Model

| Treatment | Tumor Growth Suppression | Source |

| This compound | 11% | [3] |

| This compound + Erlotinib | 49% | [3] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effect of this compound on microtubule dynamics.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Protocol:

-

Reagents and Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

Positive control (e.g., Vincristine)

-

Negative control (DMSO)

-

96-well microplate

-

Temperature-controlled spectrophotometer

-

-

Procedure:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer containing 1 mM GTP and 10% glycerol.

-

Add this compound at desired concentrations (e.g., 0.3 µM and 3.0 µM), positive control, or negative control to the wells of a pre-chilled 96-well plate.

-

Add the tubulin solution to the wells to initiate the reaction.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

-

Data Analysis:

-

Plot absorbance as a function of time.

-

The inhibition of polymerization is determined by the reduction in the Vmax (maximum rate of polymerization) and the final plateau of the polymerization curve compared to the negative control.

-

Immunofluorescence Staining of Cellular Microtubules

This method visualizes the microtubule network within cells to assess the impact of a compound on microtubule organization.

Protocol:

-

Cell Culture and Treatment:

-

Seed A549 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (or controls) for a specified time (e.g., 24 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells with pre-warmed phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block non-specific binding with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

-

Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in 1% BSA in PBS for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-FITC) diluted in 1% BSA in PBS for 1 hour in the dark.

-

Wash three times with PBS.

-

-

Mounting and Visualization:

-

Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize the microtubule network using a fluorescence microscope.

-

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

-

Cell Culture and Treatment:

-

Seed A549 cells in a 6-well plate and treat with this compound or controls for the desired time.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

-

Data Analysis:

-

The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms using appropriate software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

-

Signaling Pathways and Experimental Workflows

The disruption of microtubule dynamics by this compound initiates a cascade of signaling events that ultimately lead to apoptosis.

Signaling Pathway of this compound-Induced Apoptosis

The inhibition of tubulin polymerization by this compound leads to a disruption of the mitotic spindle, which in turn activates the spindle assembly checkpoint (SAC). Prolonged activation of the SAC can trigger the intrinsic pathway of apoptosis.

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Characterizing this compound

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound's effect on microtubule dynamics.

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound is a promising anti-cancer agent that functions by inhibiting tubulin polymerization, leading to microtubule network disruption, G2/M cell cycle arrest, and subsequent induction of apoptosis. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound as a potential therapeutic. Future studies should focus on elucidating the precise binding site of this compound on tubulin, further quantifying its effects on the dynamic instability parameters of microtubules, and exploring its efficacy in a broader range of cancer types.

References

- 1. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Quantification of microtubule stutters: dynamic instability behaviors that are strongly associated with catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preclinical Pharmacology of MPT0B014: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0B014 is a novel small molecule demonstrating significant potential as an anti-cancer agent. Preclinical investigations have identified it as a potent tubulin polymerization inhibitor, a mechanism that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and its synergistic effects when used in combination with existing targeted therapies. Detailed experimental protocols and quantitative data are presented to support further research and development of this promising compound.

Introduction

This compound is a novel aroylquinoline derivative that has emerged as a promising candidate in cancer therapy. Its primary mechanism of action is the inhibition of tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell structure.[1] By disrupting microtubule function, this compound effectively halts the cell cycle in the G2/M phase, ultimately inducing programmed cell death (apoptosis) in malignant cells.[1] A significant characteristic of this compound is its efficacy in cancer cells that overexpress P-glycoprotein (P-gp), a transporter protein often associated with multidrug resistance. This suggests that this compound may be effective in treating tumors that have developed resistance to other chemotherapeutic agents.[1]

This whitepaper details the preclinical pharmacological profile of this compound, focusing on its activity against non-small cell lung cancer (NSCLC), a leading cause of cancer-related mortality worldwide.

Mechanism of Action: Tubulin Polymerization Inhibition

This compound exerts its anti-cancer effects by directly interfering with the dynamics of microtubules. Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are vital for the formation of the mitotic spindle during cell division.

This compound acts as a tubulin polymerization inhibitor, disrupting this dynamic process.[1] This leads to a cascade of cellular events, beginning with the arrest of the cell cycle at the G2/M transition, a critical checkpoint that ensures the proper segregation of chromosomes. Prolonged arrest at this phase triggers the intrinsic apoptotic pathway, leading to cancer cell death.

dot

Caption: Mechanism of action of this compound as a tubulin polymerization inhibitor.

In Vitro Efficacy

The anti-proliferative activity of this compound has been evaluated in several human non-small cell lung cancer (NSCLC) cell lines.

Cytotoxicity

The cytotoxic effects of this compound were assessed using the Sulforhodamine B (SRB) assay after 48 hours of treatment. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | 0.13 ± 0.02 |

| H1299 | Non-Small Cell Lung Cancer | 0.11 ± 0.01 |

| H226 | Non-Small Cell Lung Cancer | 0.15 ± 0.03 |

Cell Cycle Analysis

Flow cytometry analysis using propidium iodide staining was performed to determine the effect of this compound on the cell cycle distribution of A549 cells. Treatment with this compound for 24 hours resulted in a dose-dependent increase in the percentage of cells in the G2/M phase.

| This compound Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| 0 (Control) | 58.3 | 25.1 | 16.6 |

| 0.05 | 45.2 | 20.5 | 34.3 |

| 0.1 | 30.1 | 15.8 | 54.1 |

| 0.3 | 15.7 | 10.2 | 74.1 |

dot

Caption: Workflow for cell cycle analysis of this compound-treated A549 cells.

In Vivo Efficacy

The in vivo anti-tumor activity of this compound was evaluated in a xenograft model using A549 cells implanted in nude mice. This compound was administered both as a monotherapy and in combination with erlotinib, an epidermal growth factor receptor (EGFR) inhibitor.

A549 Xenograft Model

Treatment was initiated when tumors reached a volume of approximately 100-150 mm³. This compound was administered at a dose of 100 mg/kg daily, and erlotinib was given at 25 mg/kg daily. The study duration was 25 days.

| Treatment Group | Tumor Growth Inhibition (%) |

| This compound (100 mg/kg) | 11 |

| Erlotinib (25 mg/kg) | 21 |

| This compound (100 mg/kg) + Erlotinib (25 mg/kg) | 49 |

The combination of this compound and erlotinib resulted in a significantly greater tumor growth inhibition compared to either agent alone, suggesting a synergistic anti-tumor effect.[1]

dot

Caption: Experimental design for the A549 xenograft study.

Molecular Signaling Pathways

The G2/M arrest induced by this compound is associated with the modulation of key cell cycle regulatory proteins. Western blot analysis revealed that this compound treatment leads to:

-

Down-regulation of Cdc2 (Tyr15) and Cdc25C.

-

Up-regulation of cyclin B1, phospho-Cdc2 (Thr161), and Aurora A/B.

Furthermore, the induction of apoptosis by this compound is linked to the loss of the anti-apoptotic protein Mcl-1, which in turn leads to the activation of caspases-3, -7, -8, and -9.[1]

dot

Caption: Signaling pathways affected by this compound.

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Drug Treatment: Treat cells with various concentrations of this compound for 48 hours.

-

Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

-

Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with this compound for 24 hours.

-

Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Analysis: Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis

-

Cell Lysis: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. The following antibodies and dilutions were used: anti-Cdc2 (1:1000), anti-phospho-Cdc2 (Tyr15) (1:1000), anti-Cdc25C (1:1000), anti-Cyclin B1 (1:1000), anti-Mcl-1 (1:1000), and anti-β-actin (1:5000).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion